N-(3-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide
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Overview
Description
N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(THIOMORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chloro, fluoro, and thiomorpholine groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(THIOMORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3-chloro-4-fluorobenzyl chloride with thiomorpholine in the presence of a base to form the corresponding thiomorpholine derivative. This intermediate is then reacted with 2-chloropyrazine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(THIOMORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(THIOMORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(THIOMORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the presence of the thiomorpholine group may enhance its binding affinity to certain enzymes, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 3-Chloro-4-fluorophenylboronic acid
Uniqueness
N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(THIOMORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE stands out due to its combination of chloro, fluoro, and thiomorpholine groups, which confer unique chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced reactivity, binding affinity, and biological activity, making it a valuable tool in various research and industrial contexts.
Properties
Molecular Formula |
C22H20ClFN4O2S |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide |
InChI |
InChI=1S/C22H20ClFN4O2S/c23-18-13-15(1-6-19(18)24)14-27-21(29)16-2-4-17(5-3-16)30-22-20(25-7-8-26-22)28-9-11-31-12-10-28/h1-8,13H,9-12,14H2,(H,27,29) |
InChI Key |
YHILRINPTLNQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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